molecular formula C22H20ClNO7 B3627558 ETHYL 3-{6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}PROPANOATE

ETHYL 3-{6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}PROPANOATE

Cat. No.: B3627558
M. Wt: 445.8 g/mol
InChI Key: CAGNVRCBQRMAHG-UHFFFAOYSA-N
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Description

ETHYL 3-{6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}PROPANOATE is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups such as chloro, methyl, and nitrophenyl. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Properties

IUPAC Name

ethyl 3-[6-chloro-4-methyl-7-[(4-nitrophenyl)methoxy]-2-oxochromen-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO7/c1-3-29-21(25)9-8-16-13(2)17-10-18(23)20(11-19(17)31-22(16)26)30-12-14-4-6-15(7-5-14)24(27)28/h4-7,10-11H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGNVRCBQRMAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of Substituents: The chloro, methyl, and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while methylation can be done using methyl iodide.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or nitrophenyl groups, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with new functional groups such as amines or thiols.

Scientific Research Applications

ETHYL 3-{6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}PROPANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-{6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

ETHYL 3-{6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}PROPANOATE can be compared with other chromen-2-one derivatives, such as:

    ETHYL 3-{6-CHLORO-4-METHYL-7-[(4-METHOXYPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}PROPANOATE: Similar structure but with a methoxy group instead of a nitro group, leading to different chemical and biological properties.

    ETHYL 3-{6-CHLORO-4-METHYL-7-[(4-AMINOPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}PROPANOATE: Contains an amino group, which can result in different reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 3-{6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}PROPANOATE
Reactant of Route 2
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ETHYL 3-{6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}PROPANOATE

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